molecular formula C14H9ClN4O2 B1418684 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1030089-58-7

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1418684
CAS No.: 1030089-58-7
M. Wt: 300.7 g/mol
InChI Key: KHJBPAUPZCPFAM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the chlorophenyl and pyridinyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The chlorophenyl and pyridinyl groups are introduced through subsequent substitution reactions .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-3-5-11(6-4-10)19-13(9-2-1-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBPAUPZCPFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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